molecular formula C8H15N3O2S B14467409 ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate CAS No. 73937-86-7

ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate

Cat. No.: B14467409
CAS No.: 73937-86-7
M. Wt: 217.29 g/mol
InChI Key: IMPQYMOPTCHZIH-POHAHGRESA-N
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Description

Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate is an organic compound with a complex structure that includes a carbamothioylhydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate typically involves the reaction of ethyl 2-methylbutanoate with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .

Scientific Research Applications

Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3Z)-3-(carbamoylhydrazinylidene)-2-methylbutanoate
  • Ethyl (3Z)-3-(thiocarbamoylhydrazinylidene)-2-methylbutanoate
  • Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-ethylbutanoate

Uniqueness

Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

73937-86-7

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate

InChI

InChI=1S/C8H15N3O2S/c1-4-13-7(12)5(2)6(3)10-11-8(9)14/h5H,4H2,1-3H3,(H3,9,11,14)/b10-6-

InChI Key

IMPQYMOPTCHZIH-POHAHGRESA-N

Isomeric SMILES

CCOC(=O)C(C)/C(=N\NC(=S)N)/C

Canonical SMILES

CCOC(=O)C(C)C(=NNC(=S)N)C

Origin of Product

United States

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